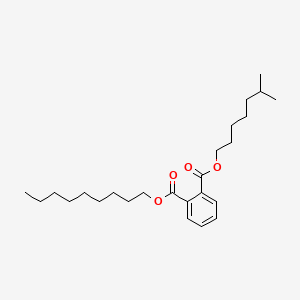

Isooctyl nonyl phthalate

Description

Overview of Phthalate (B1215562) Esters as Industrial Chemicals and Environmental Contaminants

Phthalate esters, or phthalates, are a class of synthetic organic chemicals extensively used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). wikipedia.orgumd.edu These compounds are dialkyl or alkyl aryl esters of 1,2-benzenedicarboxylic acid (phthalic acid), produced through the reaction of phthalic anhydride (B1165640) with specific alcohols. sapub.orgfrontiersin.org Phthalates are not chemically bound to the polymer matrix, which allows them to leach, migrate, or evaporate into the environment over time, leading to widespread contamination. umd.edusapub.org

Due to their extensive use in a vast array of consumer and industrial products—including building materials, automotive parts, wiring, flooring, adhesives, and personal care items—phthalates have become ubiquitous environmental contaminants. frontiersin.orgatamanchemicals.comiwaponline.com They are frequently detected in various environmental compartments such as air, water, soil, and sediment. frontiersin.orgresearchgate.net The constant release from these products during their lifecycle contributes to their persistence in the environment. iwaponline.com

Many phthalates are classified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. iwaponline.comhmdb.ca This has raised significant concerns about their potential impacts on both human health and wildlife. frontiersin.orgresearchgate.net

Contextualization of Isooctyl Nonyl Phthalate within High Molecular Weight Phthalate Categories

Phthalates are generally categorized into two main groups based on the length of the carbon chains in their alcohol moieties: low molecular weight (LMW) phthalates and high molecular weight (HMW) phthalates. umd.edu LMW phthalates typically have three to six carbon atoms in their backbone structure, while HMW phthalates contain seven to thirteen carbon atoms. umd.edu

This compound falls into the category of high molecular weight phthalates. atamanchemicals.comcpsc.gov HMW phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) have increasingly been used as replacements for some LMW phthalates due to health concerns associated with the latter. wikipedia.org Generally, HMW phthalates are considered to have lower toxicity profiles compared to their LMW counterparts. ontosight.aiindustrialchemicals.gov.au

This compound itself is a mixed ester, meaning it is synthesized from two different alcohols—isooctyl alcohol and nonyl alcohol—reacting with phthalic anhydride. ontosight.aiifremer.fr This results in a complex mixture of isomers. atamanchemicals.com Its chemical formula is C25H40O4, and it has a molecular weight of approximately 404.58 g/mol . guidechem.com Like other HMW phthalates, it is characterized by low volatility and low water solubility. atamanchemicals.comontosight.ai

Rationale for Academic Investigation of this compound within Environmental Matrices

The academic investigation of this compound and other HMW phthalates in environmental matrices is driven by several key factors. Despite their lower volatility and water solubility, their high production volumes and widespread use lead to their continuous release and accumulation in the environment. iwaponline.comresearchgate.net

Scientific interest stems from the need to understand their environmental fate, transport, and potential for bioaccumulation. iwaponline.com Because they are not chemically bound to plastics, they can leach into the surrounding environment, including indoor air and dust, and from there into soil and water systems. sapub.orgresearchgate.net

Furthermore, while generally considered less toxic than LMW phthalates, the potential long-term effects of HMW phthalates are not fully understood. ontosight.ai The European Chemicals Agency (ECHA) has identified this compound as a substance of very high concern (SVHC) due to its potential for persistence, bioaccumulation, and toxicity in the environment. ontosight.ai This designation underscores the need for further research into its presence and effects in various environmental compartments to fully assess its risk to ecosystems and human health. researchgate.net

Historical Perspectives on Phthalate Production and Environmental Concerns

The industrial production of phthalates began in the 1920s, with di(2-ethylhexyl) phthalate (DEHP) being introduced as a plasticizer for PVC in the 1930s. nih.gov The use of phthalates grew exponentially with the expansion of the plastics industry following World War II. iwaponline.com For decades, they were used in a multitude of applications with little understanding of their potential environmental or health impacts. nih.gov

The first indications that phthalates could migrate from plastics into the environment emerged in the early 1970s. nih.gov Subsequent research revealed their ubiquitous presence in the environment and in human tissues. igi-global.com Concerns mounted over their potential as endocrine disruptors, leading to increased regulatory scrutiny. nih.gov

Over the past two decades, regulatory actions have been taken in various regions, including the European Union, the United States, and Canada, to restrict or ban the use of certain phthalates, particularly LMW phthalates, in specific products like children's toys and cosmetics. wikipedia.orgindustrialchemicals.gov.au This has led to a shift in the market towards HMW phthalates, including this compound, and other alternative plasticizers. wikipedia.org However, the long-term environmental consequences of this shift are still a subject of ongoing scientific investigation. nih.gov

Structure

2D Structure

Properties

CAS No. |

96507-85-6 |

|---|---|

Molecular Formula |

C25H40O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

2-O-(6-methylheptyl) 1-O-nonyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C25H40O4/c1-4-5-6-7-8-9-14-19-28-24(26)22-17-12-13-18-23(22)25(27)29-20-15-10-11-16-21(2)3/h12-13,17-18,21H,4-11,14-16,19-20H2,1-3H3 |

InChI Key |

VXRCCQHRKSLUGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |

Other CAS No. |

96507-85-6 |

Origin of Product |

United States |

Synthesis Pathways and Industrial Applications of Isooctyl Nonyl Phthalate

General Principles of Phthalate (B1215562) Ester Industrial Synthesis

The industrial synthesis of phthalate esters, including isooctyl nonyl phthalate, is predominantly achieved through esterification. This chemical process is a cornerstone of organic synthesis, allowing for the large-scale production of esters from carboxylic acids or their anhydrides and alcohols.

Esterification Reactions Involving Phthalic Anhydride (B1165640) and Alcohol Precursors

The fundamental reaction for producing phthalate esters is the alcoholysis of phthalic anhydride. wikipedia.org This process occurs in two main steps. First, phthalic anhydride reacts with an alcohol to form a monoester. wikipedia.org This initial reaction is typically rapid. The second step, which is more challenging, involves the esterification of the remaining carboxylic acid group to form the diester, a reaction that requires the removal of water to proceed to completion. wikipedia.org

The general chemical equation for the formation of a phthalate diester is: C₆H₄(CO)₂O + 2 ROH ⇌ C₆H₄(CO₂R)₂ + H₂O wikipedia.org

In this reaction, 'R' represents the alkyl group from the alcohol precursor. For this compound, a mixture of isooctyl alcohol and isononyl alcohol is used. The removal of water, a byproduct, is crucial as it drives the equilibrium towards the formation of the final diester product. gst-chem.comcnchemshop.com

Catalytic Systems in Phthalate Ester Production

To enhance the rate and efficiency of the esterification process, catalysts are essential. cnchemshop.combiosynce.com A variety of catalytic systems are employed in industrial phthalate production.

Acid Catalysts : Traditional catalysts include strong acids such as sulfuric acid and p-toluenesulfonic acid. gst-chem.comcnchemshop.comcdc.gov These catalysts protonate the carbonyl group of the phthalic anhydride, making it more susceptible to nucleophilic attack by the alcohol. biosynce.com

Metal-Based Catalysts : Organometallic compounds are also widely used. Catalysts based on titanium, zirconium, and tin, such as titanium alcoholates, are effective for this process. penpet.comjustia.comgoogle.com Iron(III) chloride (FeCl₃) has also been demonstrated as an effective Lewis acid catalyst for this reaction. researchgate.net

Non-Acidic and Composite Catalysts : To overcome issues associated with strong acids, non-acidic catalyst systems have been developed. google.com These can include mixtures and proprietary formulations that offer high efficiency and improved product quality. google.com

| Catalyst Type | Examples | Primary Function |

|---|---|---|

| Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | Protonates carbonyl group to increase reaction rate. cnchemshop.combiosynce.com |

| Metal-Based Catalysts | Titanium alcoholates, Zirconium compounds, Tin compounds, FeCl₃ | Act as Lewis acids to facilitate nucleophilic attack. penpet.comjustia.comresearchgate.net |

| Non-Acidic Catalysts | Proprietary formulations | Offers high efficiency and can reduce side reactions. google.com |

Specific Methodologies for the Preparation of this compound

The synthesis of this compound follows the general principles of phthalate esterification. The process involves reacting phthalic anhydride with a mixture of isooctyl and isononyl alcohols.

The manufacturing process is typically a batch operation conducted in a reactor under controlled conditions. The key steps are as follows:

Charging Reactants : Phthalic anhydride and a slight excess of the alcohol mixture (isooctyl and isononyl alcohols) are loaded into the reactor. google.com

Heating and Initial Reaction : The mixture is heated to a temperature range of 150-170°C to initiate the formation of the monoester. google.com

Catalyst Addition and Main Reaction : The catalyst is introduced, and the temperature is further increased to between 210°C and 230°C. google.com This higher temperature facilitates the second esterification step and the removal of water. The reaction is allowed to proceed for several hours. google.com

Purification : After the reaction is complete (monitored by measuring the acid number of the mixture), the crude product is purified. google.com This involves neutralizing any remaining catalyst, removing excess alcohol via vacuum distillation, and filtering the final product. gst-chem.comgoogle.com

An alternative, though less common, method is transesterification. This process involves reacting an existing ester, like dimethyl phthalate, with isononyl and isooctyl alcohols to produce the desired phthalate and methanol. cnchemshop.com This method offers flexibility in raw material selection. cnchemshop.com

| Step | Description | Typical Conditions |

|---|---|---|

| 1. Mixing Reactants | Phthalic anhydride and a mixture of isononyl and isooctyl alcohols are loaded into a reactor. | Excess alcohol is used to drive the reaction. google.com |

| 2. Heating & Catalyst Addition | The mixture is heated, and a catalyst is added to facilitate the reaction. | Temperatures range from 180-230°C. cnchemshop.comgoogle.com |

| 3. Reaction & Water Removal | The reaction proceeds for several hours, with continuous removal of the water byproduct. | Equilibrium is shifted toward product formation. cnchemshop.com |

| 4. Purification | The crude product is purified through distillation and filtration to remove impurities and unreacted materials. | Ensures high purity of the final product. gst-chem.com |

Industrial Applications and Production Volumes of this compound and Related Phthalates

Role as Plasticizers in Polymer Science (e.g., PVC)

The primary application for this compound is as a plasticizer for polyvinyl chloride (PVC). cnchemshop.com Pure PVC is a rigid and brittle material. diva-portal.org When phthalates are added, they embed themselves between the PVC polymer chains, spacing them out and disrupting the rigid structure. This increases the flexibility, durability, and workability of the material. alchemist-plasticizer.comafirm-group.com

Plasticized PVC is used in a vast array of products, including:

Wire and Cable Insulation : The flexibility and electrical insulating properties of phthalate-plasticized PVC make it ideal for this application. alchemist-plasticizer.combonroy-hydrocarbonresin.com

Vinyl Flooring and Wall Coverings : Durability and flexibility are key requirements for these building materials. southcitypetrochem.com

Films and Sheets : Used in applications from packaging to roofing membranes. bonroy-hydrocarbonresin.com

Automotive Parts : Used in underbody coatings, interior trim, and other components. gst-chem.com

Applications in Adhesives, Sealants, and Coatings

Beyond its main role in PVC, this compound and similar phthalates are utilized in other formulations:

Adhesives and Sealants : Phthalates are added to improve the flexibility and adhesion properties of these products. alchemist-plasticizer.comeuropa.eu

Coatings and Lacquers : They can be used to improve the flexibility of the paint film, preventing it from cracking and enhancing its adhesion to various surfaces. alchemist-plasticizer.comeuropa.eu In plastisol and screen printing inks, they help control viscosity and soften the final cured ink. afirm-group.com

| Application Area | Function | Examples of End Products |

|---|---|---|

| PVC Plasticizer | Increases flexibility, durability, and workability. alchemist-plasticizer.com | Wire and cable insulation, vinyl flooring, automotive parts, films. gst-chem.comalchemist-plasticizer.combonroy-hydrocarbonresin.com |

| Adhesives & Sealants | Improves flexibility and adhesion. alchemist-plasticizer.comeuropa.eu | Construction sealants, various glues. |

| Coatings & Inks | Enhances film flexibility and adhesion. alchemist-plasticizer.com | Architectural coatings, plastisol inks, lacquers. afirm-group.comeuropa.eu |

Ancillary Industrial Uses (e.g., functional fluids, viscosity adjustors)

Beyond their primary function as plasticizers in polymers like PVC, certain high molecular weight phthalates serve in a range of secondary industrial applications. nbinno.comatamankimya.com These ancillary uses leverage their physical properties, such as viscosity, thermal stability, and electrical resistance. greenchemindustries.comcymitquimica.com

Functional Fluids:

Phthalate esters such as Di-iso-octyl phthalate (DIOP) are utilized as functional fluids in specific applications. atamankimya.com For instance, DIOP can serve as a dielectric fluid in capacitors and as a hydraulic fluid. atamankimya.comatamanchemicals.com Dielectric fluids are electrical insulators that also work to dissipate heat, a role for which the stable chemical nature of DIOP is well-suited. The properties that make these compounds effective plasticizers, such as low volatility and thermal stability, are also advantageous in their use as functional fluids. cymitquimica.com Di-iso-nonyl phthalate (DINP) is also noted for its use as a dielectric (electric insulating) fluid. thegoodscentscompany.com

Viscosity Adjustors:

The viscosity of phthalate esters is a key property influencing their application. DINP, for example, is a viscous liquid that provides stable viscosity in plastic production. greenchemindustries.comjinhetec.com Its intrinsic viscosity is similar to that of Dioctyl Phthalate (DOP), and it is known to produce a higher viscosity value when used alone. jinhetec.combonroy-hydrocarbonresin.com This characteristic is beneficial in applications like PVC coatings, where DINP contributes to low and stable viscosity during processing. jinhetec.com Phthalates are also generally mentioned for their utility as viscosity agents in various formulations. google.com Furthermore, DINP is used as an additive in lubricants and greases to enhance stability and performance. greenchemindustries.comsolventsandpetroleum.com

Interactive Data Table: Properties of Related Phthalates

| Property | Di-iso-octyl phthalate (DIOP) | Di-iso-nonyl phthalate (DINP) |

| CAS Number | 27554-26-3 nih.gov | 28553-12-0 wikipedia.org |

| Molecular Formula | C24H38O4 nih.gov | C26H42O4 wikipedia.org |

| Appearance | Nearly colorless viscous liquid haz-map.com | Oily, colorless liquid nih.gov |

| Density | 0.983 g/cm³ @ 25°C thegoodscentscompany.com | 0.98 g/cm³ wikipedia.org |

| Boiling Point | - | 244-252 °C @ 0.7 kPa wikipedia.org |

| Melting Point | - | -43 °C wikipedia.org |

| Flash Point | >110°C thegoodscentscompany.com | 221°C wikipedia.org |

| Viscosity | - | 68 - 82 mPa.s @ 20°C univarsolutions.com |

| Water Solubility | Insoluble nih.gov | <0.01 g/mL @ 20°C wikipedia.org |

Environmental Occurrence and Distribution Dynamics of Isooctyl Nonyl Phthalate

Sources and Pathways of Environmental Release

The release of isooctyl nonyl phthalate (B1215562) into the environment is multifaceted, stemming from both point and non-point sources throughout the lifecycle of products containing it. Since it is not chemically bound to the polymer matrix of plastics, it can be released through various physical processes romj.orgmdpi.com.

A primary pathway for isooctyl nonyl phthalate to enter the environment is through leaching from manufactured goods and waste. As a common plasticizer, it is integral to products such as polyvinyl chloride (PVC) flooring, cables, synthetic leather, and toys romj.orgindustrialchemicals.gov.au. Over time, the compound can migrate out of these products and into the surrounding environment, including indoor air and dust romj.orgepa.gov.

The disposal of these consumer products in landfills represents a significant and continuous source of environmental release epa.gov. Although this compound has low water solubility and tends to sorb strongly to organic matter, it is still detected in landfill leachate, which can then contaminate soil and groundwater mdpi.comepa.govnih.gov. The process of photoaging, or degradation by light, has been shown to significantly increase the leaching rate of phthalates from PVC microplastics d-nb.info.

Studies have quantified the emission of DINP from building materials. For instance, the concentration of DINP emitted from flooring materials was found to be significantly higher at elevated temperatures, indicating that environmental conditions can influence the rate of release.

Table 1: Emission Concentrations of DINP from Flooring Building Materials

| Material | Emission Concentration at Normal Temperature (Stage 1) (μg/m³) | Emission Concentration at High Temperature (Stage 2) (μg/m³) |

|---|---|---|

| Composite Floor with Carpet | 72.612 | Data not specified |

| Various Flooring Materials (Highest Detected) | 72.612 | 1388.18 |

Industrial activities are a major point source for the release of this compound. These include the manufacturing of the chemical itself and its use in processing PVC and other polymers epa.govgreenfacts.orggreenfacts.org. During these processes, the compound can be released into wastewater.

Wastewater treatment plants (WWTPs) receive influent from both industrial and domestic sources containing DINP. While a high percentage of DINP is removed from the wastewater during treatment, it does not readily degrade. Instead, due to its hydrophobic nature, it adsorbs to the solid fraction, becoming concentrated in sewage sludge mst.dk. This sludge may then be incinerated, landfilled, or sometimes used as agricultural fertilizer, providing another route for entry into the terrestrial environment. Effluents from WWTPs, though containing lower concentrations than the influent, still represent a direct discharge pathway into aquatic systems epa.govresearchgate.net.

Table 2: Concentrations of DINP in Wastewater and Sludge

| Sample Type | Concentration Range | Location/Study |

|---|---|---|

| WWTP Influent | 1 - 10 µg/L | Danish WWTPs mst.dk |

| WWTP Effluent | 0.1 - 1 µg/L | Danish WWTPs mst.dk |

| WWTP Sludge | 7.4 - 138.6 mg/kg dw | Taiwan WWTPs nih.gov |

| WWTP Sludge (DINP contribution) | >99% (combined with DEHP and DiDP) | Taiwan WWTPs nih.gov |

This compound is released into the atmosphere from sources such as PVC processing and the use of various products like paints and sealants greenfacts.orggreenfacts.org. Once in the air, it does not tend to exist in a gaseous state due to its low vapor pressure. Instead, it predominantly sorbs to airborne particulate matter epa.govcanada.ca.

These contaminated particles can be transported over distances and are eventually removed from the atmosphere through wet (rain, snow) or dry deposition canada.canih.gov. This process leads to the contamination of soil and aquatic ecosystems, often far from the original source of the emission canada.ca. While ambient air concentrations are generally low, indoor air and dust can show significantly higher levels epa.gov.

Table 3: Atmospheric Concentrations of DINP

| Location | Concentration Range (ng/m³) | Notes |

|---|---|---|

| Sweden | 0.28 - 50 | General air samples canada.ca. |

| Shanghai | 0.06 - 19.90 | Bound to PM2.5 particles aaqr.org. |

| Shanghai (Mean) | 5.99 | Bound to PM2.5 particles aaqr.org. |

Environmental Compartmentalization and Partitioning Behavior

The physicochemical properties of this compound—namely its very low water solubility, low vapor pressure, and high octanol-water (Kow) and organic carbon-water (B12546825) (Koc) partition coefficients—dictate its behavior and distribution in the environment mst.dkcanada.ca. These properties mean that once released, it will preferentially partition from water and air into more organic-rich phases like soil, sediment, and biota epa.govcanada.ca.

In the atmosphere, this compound is primarily associated with the particulate phase epa.govcanada.ca. Its high octanol-air partition coefficient (Koa) suggests that it will be mainly sorbed to aerosols canada.ca. This association with particles limits its long-range transport in the vapor phase but facilitates its removal from the atmosphere via deposition epa.govcanada.ca. Studies have detected DINP in indoor air, settled house dust, and outdoor air samples, confirming its presence and distribution in this compartment epa.govcanada.caaaqr.org.

When this compound is released into aquatic environments, its low solubility and high hydrophobicity cause it to rapidly partition from the water column to suspended particulate matter and, ultimately, to bottom sediments greenfacts.orgcanada.ca. The sediment acts as a long-term sink for the compound greenfacts.org.

Monitoring studies and environmental models have predicted and confirmed the presence of DINP in various aquatic compartments. Concentrations are typically highest in the sediment, particularly in areas close to industrial discharge points, wastewater treatment plant outfalls, and urban centers greenfacts.orgresearchgate.net. Although concentrations in the dissolved phase of the water column are generally low, the compound can be found in the suspended particulate fraction and in aquatic organisms, indicating its bioavailability canada.canih.gov.

Table 4: Predicted and Measured Concentrations of DINP in Aquatic Systems

| Environmental Compartment | Concentration | Location/Source Type |

|---|---|---|

| Water (Predicted) | 3.4 µg/l | Near non-PVC polymer processing sites greenfacts.org. |

| Water (Predicted) | 1-8 µg/l | Near sites using DINP in paints, adhesives, sealants greenfacts.org. |

| Sediment (Predicted) | 10.7 - 150 mg/kg dw | Near various industrial uses greenfacts.org. |

| Fish (Measured) | 42.5 ± 79.3 ng/g dw | Estuaries of Northern Taiwan nih.gov. |

| Aquatic Organisms (Predicted) | 3 - 18 mg/kg ww | Near sources greenfacts.org. |

Distribution in Terrestrial Systems (Soil, Dust)

This compound, a high molecular weight phthalate, is anticipated to be present in terrestrial ecosystems, primarily due to its use as a plasticizer in a wide array of consumer and industrial products. researchgate.netacs.org Phthalates are not chemically bound to the polymer matrix and can leach into the environment over time, leading to their accumulation in soil and dust. publish.csiro.au While specific quantitative data for this compound in soil and dust are limited in publicly available scientific literature, the behavior of similar high molecular weight phthalates, such as diisononyl phthalate (DINP), provides insight into its likely environmental distribution.

High molecular weight phthalates exhibit low water solubility and a strong tendency to adsorb to organic matter in soil and sediment, which limits their mobility. researchgate.net Consequently, soil and indoor dust are considered significant sinks for these compounds. publish.csiro.au

Dust: Indoor dust is a primary reservoir for many phthalates, including those with high molecular weights. nih.govepa.gov Products containing this compound, such as vinyl flooring, PVC materials, and various consumer goods, can release the compound into the indoor environment where it settles and accumulates in dust. epa.gov Human exposure, particularly for children, can occur through the ingestion or inhalation of contaminated dust. epa.gov

A study conducted in Canada on various phthalates in household dust provides data on compounds structurally similar to this compound, such as diisooctyl phthalate (DIOP) and dinonyl phthalate (DNP). The median concentrations of DIOP and DNP in 126 household dust samples were found to be 6.6 µg/g and 6.3 µg/g, respectively. epa.gov Another study in Japan detected diisononyl phthalate (DINP) as one of the most abundant plasticizers in house dust, with a median concentration of 170 µg/g. nih.gov

Concentrations of High Molecular Weight Phthalates in Household Dust

| Compound | Location | Number of Samples | Median Concentration (µg/g) | Concentration Range (µg/g) | Detection Frequency (%) |

|---|---|---|---|---|---|

| Diisooctyl phthalate (DIOP) | Canada | 126 | 6.6 | <1.1 - 1170 | >87 |

| Dinonyl phthalate (DNP) | Canada | 126 | 6.3 | <0.16 - 430 | >87 |

| Diisononyl phthalate (DINP) | Japan | 100 | 170 | Not Reported | Not Reported |

Data for DIOP and DNP from a Canadian study epa.gov. Data for DINP from a Japanese study nih.gov. These compounds are structurally similar to this compound and are presented here as surrogates due to the lack of specific data for the target compound.

Bioavailability and Trophodynamics in Non-Human Biota

The bioavailability of this compound to organisms is a critical factor in understanding its potential for ecological effects. Bioavailability refers to the fraction of the chemical in the environment that is available for uptake by organisms. nih.gov

Uptake Mechanisms in Aquatic and Terrestrial Organisms

Aquatic Organisms: Phthalates can be absorbed by aquatic organisms from the surrounding water, sediment, and through their diet. nih.gov For high molecular weight phthalates like this compound, which have low water solubility, uptake from sediment and ingestion of contaminated food are likely the more significant pathways. The lipophilic nature of these compounds facilitates their partitioning into the fatty tissues of organisms. nih.gov

Terrestrial Organisms: In terrestrial environments, organisms can be exposed to this compound through direct contact with contaminated soil and dust, as well as through the ingestion of contaminated food sources. nih.gov Soil-dwelling invertebrates, such as earthworms, can absorb phthalates through their skin and gut.

A study on the uptake of diisononyl phthalate (DINP) by black soldier fly larvae (a terrestrial organism) reared on contaminated food waste showed that the larvae did take up the plasticizer. uantwerpen.be The study also indicated that the larvae were able to biotransform DINP into its primary metabolite, monoisononyl phthalate (MINP). uantwerpen.be This suggests that while uptake occurs, metabolic processes can influence the internal concentration and potential for accumulation.

Environmental Fate and Transformation Processes of Isooctyl Nonyl Phthalate

Degradation Pathways in Environmental Matrices

Once released into the environment, isooctyl nonyl phthalate (B1215562) is subject to several degradation pathways that determine its persistence and potential for accumulation. These pathways include both biodegradation, mediated by microorganisms, and abiotic transformation processes, such as hydrolysis and photolysis.

Biodegradation is considered the most effective means of eliminating phthalates from the environment. nih.gov The process for DINP involves a series of metabolic steps initiated by various microorganisms, leading to the breakdown of the complex diester into simpler, less harmful compounds.

The microbial degradation of isooctyl nonyl phthalate is initiated by the enzymatic hydrolysis of one of its ester bonds. researchgate.netd-nb.info This primary degradation step is carried out by esterases or lipases produced by bacteria and fungi, resulting in the formation of the monoester, monoisononyl phthalate (MIP), and isononyl alcohol. nih.govnih.gov Subsequently, the second ester bond is hydrolyzed, yielding phthalic acid and another molecule of isononyl alcohol. nih.gov

Research has shown that the bacterium Sphingobium chungbukense can efficiently transform DINP, first into MIP and then into phthalic acid, which is subsequently degraded further. nih.gov A consortium of saline soil bacteria demonstrated the ability to degrade DINP through simultaneous pathways of de-esterification and β-oxidation. nih.gov Metabolites identified during this process included monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate. nih.gov The general aerobic bacterial degradation pathway for phthalate esters converges on the formation of key intermediates like 3,4-dihydroxybenzoic acid, which then undergoes ring cleavage before being metabolized into central carbon pathway intermediates. nih.govresearchgate.net

The efficiency of this compound biodegradation is heavily influenced by the structure and activity of the local microbial communities. Often, a consortium of different microbial species is more effective at complete mineralization than a single species. d-nb.info This is because different microbes may specialize in degrading different intermediates of the breakdown pathway.

A study identified a robust consortium of eight bacterial genera from saline soil capable of degrading DINP with high efficiency. nih.gov The synergistic action of these bacteria allows for the complete breakdown of the parent compound and its metabolites.

Table 1: Bacterial Genera in a Consortium Capable of Degrading this compound (DINP)

| Genera Identified |

|---|

| Serratia sp. |

| Methylobacillus sp. |

| Achromobacter sp. |

| Pseudomonas sp. |

| Stenotrophomonas sp. |

| Methyloversatilis sp. |

| Delftia sp. |

| Brevundimonas sp. |

Source: Adapted from research on a saline soil bacterial (SSB) consortium. nih.gov

The activity of these microbial communities is also dependent on environmental conditions. Optimal degradation of DINP by a bacterial consortium was observed at a pH of 7.0 and a temperature of 31°C. nih.gov

Bioavailability, which refers to the fraction of a chemical that is available for uptake and transformation by microorganisms, is a critical factor in the biodegradation of this compound. researchgate.net As a compound with low water solubility, DINP tends to sorb to organic matter in soil and sediment, which can limit its availability to microbial enzymes. mdpi.com

The physical form of the contaminant and its distribution within the environmental matrix affect the rate of degradation. For microbial transformation to occur, the phthalate must be accessible to the extracellular enzymes that initiate hydrolysis. Processes that increase the contact between the microorganisms and the substrate, such as the presence of surfactants or the physical mixing of soil, can enhance the rate of biodegradation.

In addition to biodegradation, this compound can be transformed by non-biological (abiotic) processes in the environment. These processes are primarily driven by chemical reactions with environmental components like water and sunlight.

Studies evaluating the abiotic degradation of several phthalates, including DINP, in aqueous solutions have found that photolysis (degradation by sunlight) is the main contributor to its transformation. nih.gov The rate of photolytic degradation for DINP was found to be significantly higher than that of other common phthalates like di-n-butyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP), particularly under acidic or alkaline conditions. nih.gov

Table 2: Abiotic Degradation Half-Lives of Phthalate Esters Under Sunlight Irradiation

| Compound | Half-Life (t1/2) in days |

|---|---|

| This compound (DINP) | 32 - 140 |

| Di-n-butyl Phthalate (DBP) | 50 - 360 |

| Butylbenzyl Phthalate (BBP) | 58 - 480 |

| Di-(2-ethylhexyl) Phthalate (DEHP) | 390 - 1600 |

Source: Data from abiotic degradability studies in the aquatic phase. nih.gov

Hydrolysis is a chemical transformation process where a compound reacts with water, leading to the cleavage of chemical bonds. researchgate.net Phthalate esters are susceptible to hydrolysis, which breaks the ester linkages to form the corresponding monoester and alcohol, and eventually phthalic acid. researchgate.netalchemist-plasticizer.com

However, the rate of hydrolysis for phthalates under typical environmental conditions (neutral pH and ambient temperature) is generally very slow. researchgate.netresearchgate.net The process is catalyzed by acidic or basic conditions. nih.govresearchgate.net For high-molecular-weight phthalates like DEHP, hydrolysis at neutral pH is considered negligible. nih.gov While specific hydrolysis kinetic data for DINP is limited, its structural similarity to other high-molecular-weight phthalates suggests that hydrolysis is a much less significant degradation pathway compared to photolysis and, especially, biodegradation. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound / Diisononyl Phthalate | DINP |

| Monoisononyl Phthalate | MIP |

| Phthalic Acid | PA |

| Methyl Nonyl Phthalate | - |

| Iso-nonanol / Isononyl alcohol | - |

| Dimethyl Phthalate | DMP |

| Di-(2-ethylhexyl) Phthalate | DEHP |

| Di-n-butyl Phthalate | DBP |

| Butylbenzyl Phthalate | BBP |

| 3,4-dihydroxybenzoic acid | - |

Abiotic Transformation Processes

Photodegradation Mechanisms and Environmental Relevance

The photodegradation of this compound in the environment is primarily governed by indirect photolysis, as phthalate esters generally exhibit weak absorption of light at wavelengths typical of natural sunlight. The most significant mechanism for its atmospheric degradation is the reaction with photochemically-produced hydroxyl radicals (•OH) researchgate.net. In aquatic systems, while direct photolysis is slow, indirect processes involving reactions with hydroxyl radicals and other reactive oxygen species contribute to its transformation epa.gov.

Research on the photodegradation of DINP in artificial river water exposed to natural sunlight has shown that the process is influenced by the pH of the water. A study observed varying half-lives, with the slowest degradation occurring at a neutral pH regulations.gov.

Advanced oxidation processes, such as the photo-Fenton process, have demonstrated high efficiency in breaking down DINP. In laboratory settings, under optimal conditions of acidic pH (pH 3) and UV irradiation, degradation efficiencies for DINP reached 97% after 90 minutes researchgate.net. This indicates that in specific contaminated environments where the necessary reagents (iron catalysts, hydrogen peroxide) and UV light are present, photodegradation can be a significant removal pathway researchgate.net.

The environmental relevance of photodegradation lies in its role as a transformation pathway in sunlit surface waters and the atmosphere. However, it is often a slower process compared to biodegradation, especially in environments with low light penetration such as deep water bodies or soil epa.govmst.dk.

Environmental Persistence and Half-Life Estimation

Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down by half, known as its half-life. Due to its physicochemical properties, particularly its low water solubility and high hydrophobicity, this compound partitions predictable into different environmental compartments, with varying persistence in each.

Modeling and experimental data for DINP provide estimations of its environmental half-life:

Air: In the atmosphere, the primary degradation pathway is reaction with hydroxyl radicals. The estimated atmospheric half-life is very short, on the order of 5.36 hours, indicating it is not persistent in the air regulations.gov.

Water: In aquatic environments, biodegradation is the dominant degradation process under aerobic conditions. The U.S. Environmental Protection Agency (EPA) has used a biodegradation half-life of 10 days in water for risk evaluation modeling regulations.gov. Hydrolysis is not considered a significant degradation pathway under typical environmental pH and temperature conditions epa.govregulations.gov. Photodegradation half-lives in water are considerably longer, ranging from 32 to 140 days depending on pH regulations.gov.

Soil: this compound is expected to be more persistent in soil than in water due to its strong adsorption to organic matter, which reduces its availability to microorganisms. For modeling purposes, a half-life of 20 days has been used, which is double the value used for water regulations.gov.

Sediment: Sediments are a major environmental sink for this compound. Under aerobic conditions, biodegradation can occur, but under the anaerobic conditions often found in deeper sediments, degradation is very slow epa.govresearchgate.net. This leads to long-term persistence. The EPA has used a half-life of 90 days in sediment for its modeling assessments regulations.gov.

Table 1: Estimated Environmental Half-Life of Diisononyl Phthalate (DINP)

| Environmental Compartment | Estimated Half-Life | Primary Degradation Process | Source(s) |

|---|---|---|---|

| Air | 5.36 hours | Reaction with •OH radicals | regulations.gov |

| Water | 10 days (Biodegradation) | Biodegradation | regulations.gov |

| 32 - 140 days (Photodegradation) | Indirect Photolysis | regulations.gov | |

| Soil | 20 days (Modeling estimate) | Biodegradation | regulations.gov |

Factors Influencing Environmental Fate and Mobility

The movement, distribution, and persistence of this compound in the environment are controlled by a combination of its chemical properties and various environmental factors.

Temperature Effects on Sorption and Degradation

Temperature plays a significant role in both the degradation rates and the physical movement of this compound.

Degradation: Like most chemical and biological reactions, degradation rates generally increase with temperature. Studies on the biodegradation of DINP by the bacterium Sphingobium chungbukense found that the optimal temperature for degradation was 30°C nih.gov. Higher temperatures generally enhance microbial activity, leading to faster breakdown of the compound in soil and water.

Sorption and Leaching: The influence of temperature on sorption is multifaceted. Increased temperatures can promote the leaching of phthalates from plastic materials into the environment researchgate.netbiointerfaceresearch.com. For instance, one study noted that higher temperatures promoted the leaching of dibutyl phthalate (DBP) from microplastics biointerfaceresearch.com. Conversely, the process of sorption onto soil or sediment particles is typically exothermic, meaning that an increase in temperature may lead to decreased sorption, potentially increasing the compound's mobility in the dissolved phase.

Influence of pH and Redox Conditions

The pH and oxidation-reduction (redox) potential of the surrounding environment are critical factors controlling the fate of this compound.

pH: The pH of the water can significantly affect degradation rates. The hydrolysis of phthalate esters is notably slower in acidic to neutral conditions (pH 4-7) and faster under alkaline conditions (pH 8-10) regulations.gov. However, for photodegradation, the relationship can be more complex. A study on DINP found that the longest photodegradation half-life (140 days) occurred at a neutral pH of 7, while degradation was faster under both acidic (pH 5, half-life of 32 days) and alkaline (pH 9, half-life of 36 days) conditions regulations.gov. Furthermore, advanced oxidation processes are highly pH-dependent, with the effective photo-Fenton degradation of DINP occurring optimally at a highly acidic pH of 3 researchgate.net.

Table 2: Effect of pH on Photodegradation Half-Life of DINP in River Water

| pH | Half-Life (Days) | Source |

|---|---|---|

| 5 | 32 | regulations.gov |

| 6 | 52 | regulations.gov |

| 7 | 140 | regulations.gov |

| 8 | 61 | regulations.gov |

Redox Conditions: The redox potential is a primary determinant of persistence, particularly in soil and sediment. DINP undergoes relatively rapid biodegradation in aerobic (oxygen-rich) environments epa.gov. In contrast, under anaerobic (oxygen-poor) conditions, which are common in subsurface sediments and waterlogged soils, the potential for biodegradation is very low epa.govresearchgate.net. This difference in degradation rates is a key reason for the long-term persistence of this compound in anaerobic sediment beds.

Organic Carbon Content and Matrix Interactions

This compound is a highly hydrophobic compound, meaning it has a strong aversion to water and a high affinity for organic materials. This property is quantified by its high octanol-water partition coefficient (log Kow), which is approximately 8.8 epa.gov.

This hydrophobicity dictates its behavior in soil and aquatic systems. The compound strongly adsorbs to the organic carbon fraction of soil, sediment, and suspended particles. This is reflected in its high soil organic carbon-water (B12546825) partitioning coefficient (Koc), with log Koc values estimated to be between 5.5 and 5.7 regulations.gov. Such high Koc values indicate that the compound is expected to be immobile in soil nih.govnih.gov.

As a result of this strong sorption, soil, sediment, and sewage sludge act as the primary environmental sinks for this compound epa.gov. This binding to the solid matrix reduces its concentration in the water phase, thereby limiting its mobility, transport, and bioavailability for microbial degradation or uptake by aquatic organisms nih.govnih.gov. The presence of dissolved organic carbon (DOC) in water can also play a role by binding with the phthalate, which can either increase its apparent solubility or facilitate its co-sorption onto sediment surfaces nih.gov.

Analytical Methodologies for Environmental Assessment of Isooctyl Nonyl Phthalate

Advanced Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical first step in the analytical workflow for isooctyl nonyl phthalate (B1215562), aiming to isolate the analyte from complex environmental matrices and concentrate it to detectable levels. researchgate.net The choice of technique depends on the specific matrix, which can range from water and soil to sediment and biota.

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Dispersed Liquid-Liquid Microextraction, QuEChERS)

A variety of extraction methods are employed to separate isooctyl nonyl phthalate from environmental samples.

Liquid-Liquid Extraction (LLE): This traditional technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. cdc.gov For phthalates, organic solvents like ether, heptane, or acetonitrile are commonly used. cdc.gov

Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for the extraction and pre-concentration of phthalates from liquid samples. researchgate.netnih.gov It utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. researchgate.net This method offers advantages such as high recovery rates, reduced solvent consumption, and the ability to handle large sample volumes.

Dispersed Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. mdpi.com In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the transfer of the analyte into the extraction solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for the extraction of phthalates from solid and semi-solid matrices. mdpi.commdpi.com It involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a subsequent clean-up step using dispersive SPE. mdpi.com

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Principle | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, well-established. | Requires large volumes of organic solvents, can be time-consuming. | Water, wastewater. |

| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent, followed by elution. | High recovery, reduced solvent use, high pre-concentration factor. | Can be affected by matrix interferences. | Water, urine. nih.gov |

| Dispersed Liquid-Liquid Microextraction (DLLME) | Micro-volume liquid-liquid extraction with a disperser solvent. | Fast, high enrichment factor, low solvent consumption. | Can be sensitive to experimental parameters. | Water. |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE clean-up. | Fast, simple, low solvent and reagent consumption. | May require optimization for specific matrices. | Soil, sediment, food. |

Clean-up and Concentration Procedures

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. Techniques such as solid-phase extraction (SPE) can be used for both extraction and clean-up. researchgate.net For complex samples, additional clean-up may be required.

Concentration of the extract is typically performed to increase the analyte concentration to a level suitable for instrumental analysis. This is often achieved by evaporating the solvent under a gentle stream of nitrogen.

Chromatographic Separation Technologies

Chromatography is the cornerstone of phthalate analysis, providing the necessary separation of this compound from other compounds in the extract.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. gcms.czrestek.com The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. gcms.cz

GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the identification and quantification of phthalates. gcms.czrestek.comoregonstate.edu The use of specific stationary phases, such as Rtx-440 and Rxi-XLB, can provide excellent resolution of complex phthalate mixtures. gcms.cz The chromatographic peaks for di-"isononyl" phthalate (DINP) are often separated using the extracted ion chromatogram (EIC) mode. nih.gov

Liquid Chromatography (LC) Applications (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are alternative separation techniques, particularly for less volatile or thermally labile compounds. tandfonline.comthermofisher.com Reversed-phase HPLC, using C8 or C18 stationary phases with gradient elution, can improve the resolution of phthalate isomers like DINP. thermofisher.com LC methods are often coupled with mass spectrometry for detection. nih.govtandfonline.com

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages | Common Detectors |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution, well-established for phthalates. | Requires derivatization for some compounds, not suitable for non-volatile compounds. | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD). gcms.cz |

| Liquid Chromatography (LC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution for some isomers compared to GC. | Mass Spectrometry (MS), UV Detector. thermofisher.com |

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. researchgate.net It provides information about the mass-to-charge ratio of ions, allowing for the unequivocal identification and quantification of the target analyte.

Both GC-MS and LC-MS are commonly employed. researchgate.net In GC-MS, electron ionization (EI) is a common ionization technique. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity by monitoring specific ions characteristic of the analyte. oregonstate.edu However, for complex mixtures like DINP, which consists of multiple isomers, full scan mass spectra can be valuable for qualitative identification. gcms.cz

High-resolution mass spectrometry (HRMS) offers enhanced specificity and the ability to determine the elemental composition of ions, which is particularly useful for identifying unknown metabolites of this compound. nih.gov Tandem mass spectrometry (MS/MS) provides even greater selectivity and is used to confirm the identity of analytes and reduce matrix interference. nih.gov

The quantification of this compound is typically performed using an internal standard method, where a known amount of a labeled analogue of the analyte is added to the sample at the beginning of the analytical procedure to correct for any losses during sample preparation and analysis.

Single Quadrupole and Tandem Mass Spectrometry (GC-MS, LC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of phthalates, including this compound. restek.com The separation of different phthalates is achieved on a GC column, followed by detection using a mass spectrometer. restek.com Single quadrupole MS is commonly used for routine monitoring, providing reliable identification and quantification. For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) can be utilized. This involves the selection of a specific precursor ion of the target analyte, its fragmentation, and the monitoring of a characteristic product ion.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative for the determination of phthalates and their metabolites. tandfonline.com This technique is particularly advantageous as it can often reduce the need for extensive sample preparation and derivatization steps that are sometimes required for GC-MS analysis. s4science.atwaters.com The use of LC-MS/MS can help minimize the risk of sample contamination and analyte loss during sample handling. mdpi.com Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS, where specific precursor-to-product ion transitions for each analyte are monitored, providing a high degree of selectivity and sensitivity. sciex.com

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

High-Resolution Mass Spectrometry (e.g., QToF) for Isomer Differentiation and Interference Resolution

The analysis of this compound is complicated by the existence of numerous isomers. High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (QToF) mass spectrometry, offer significant advantages in this regard. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of ions and aiding in the differentiation of isomeric compounds that have the same nominal mass but different exact masses. nih.gov This capability is crucial for distinguishing this compound from other isomeric phthalates that may be present in environmental samples.

Furthermore, the high resolving power of instruments like the QExactive GC Orbitrap MS can effectively separate analyte signals from matrix interferences, which is a common challenge in environmental analysis. thermofisher.com This leads to improved accuracy and reliability of the analytical results. The combination of gas chromatography with HRMS (GC-HRMS) has been shown to provide enhanced detection limits for phthalate analysis. researchgate.net

Alternative Detection Methods (e.g., FID, ECD)

While mass spectrometry is the most common detection method for phthalate analysis, alternative detectors can also be employed with gas chromatography. Flame Ionization Detection (FID) is a robust and widely available detector that can be used for the quantification of phthalates. europa.euresearchgate.net However, it is a non-specific detector, which can be a limitation when analyzing complex environmental samples containing numerous interfering compounds.

Electron Capture Detection (ECD) is another alternative that offers high sensitivity for electrophilic compounds like phthalates. europa.eucdc.gov However, similar to FID, ECD is not as selective as mass spectrometry and can be prone to interferences from other halogenated compounds that may be present in the sample. cdc.gov Therefore, while FID and ECD can be used for screening purposes, mass spectrometric detection is generally preferred for confirmatory analysis and accurate quantification of this compound in environmental samples. europa.eu

Challenges and Quality Control in Environmental Phthalate Analysis

The accurate and reliable analysis of phthalates in environmental samples is fraught with challenges that require stringent quality control measures to ensure data integrity. mdpi.comresearchgate.net The ubiquitous nature of phthalates, the complexity of environmental matrices, and the presence of numerous isomers all contribute to the analytical difficulties.

Minimizing Background Contamination and Matrix Effects

A significant challenge in phthalate analysis is the high risk of background contamination. researchgate.netresearchgate.net Phthalates are present in a wide range of laboratory materials, including solvents, glassware, and plasticware, which can lead to false-positive results or overestimation of the analyte concentration. researchgate.netmdpi.com To mitigate this, rigorous cleaning procedures for all laboratory equipment are essential. This includes washing glassware with specific solvents and baking it at high temperatures to remove any organic contaminants. cdc.govresearchgate.net The use of phthalate-free laboratory products is also crucial. Procedural blanks must be analyzed alongside the samples to monitor and correct for any background contamination. researchgate.net

Matrix effects are another major concern in environmental analysis. researchgate.net These effects occur when co-extracting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. chromatographyonline.com This can result in inaccurate quantification. To address matrix effects, various strategies can be employed, such as matrix-matched calibration, the use of internal standards, and sample dilution. chromatographyonline.com

| Challenge | Mitigation Strategy |

|---|---|

| Background Contamination | Use of phthalate-free labware, rigorous cleaning of glassware, analysis of procedural blanks. researchgate.netresearchgate.net |

| Matrix Effects | Matrix-matched calibration, use of internal standards, sample dilution. chromatographyonline.com |

Isomer Complexity and Accurate Quantification

This compound exists as a complex mixture of isomers, which presents a significant analytical challenge. nih.gov Chromatographic separation of all individual isomers is often not feasible. This co-elution of isomers can complicate their identification and quantification. High-resolution mass spectrometry can aid in differentiating some isomers based on their accurate masses. nih.gov Additionally, techniques like ion mobility spectrometry, when coupled with mass spectrometry, can provide an additional dimension of separation to help resolve isomeric compounds. waters.com

For accurate quantification, it is important to use analytical standards that are representative of the isomeric mixture present in the environmental samples. However, obtaining such standards can be difficult. Therefore, quantification is often performed by calibrating with a commercially available this compound standard, which itself is a mixture of isomers. This approach provides a measure of the total concentration of this compound isomers.

Ecological Risk Assessment Frameworks and Environmental Regulatory Science

Principles of Ecological Risk Assessment for Phthalate (B1215562) Esters

The ecological risk assessment of phthalate esters, a class of compounds that includes isooctyl nonyl phthalate, is founded on a framework that evaluates the potential for adverse effects on ecosystems. frontiersin.orgfrontiersin.orgnih.gov This process generally involves three main stages: problem formulation, exposure and effects assessment, and risk characterization.

Problem Formulation: This initial stage defines the scope and objectives of the assessment. It identifies the environmental values to be protected, the sources and stressors (in this case, phthalate esters), the ecological effects of concern, and the pathways through which ecosystems might be exposed. For phthalates, concerns often center on their potential as endocrine-disrupting chemicals and their impact on aquatic organisms. frontiersin.orgfrontiersin.orgnih.gov

Exposure and Effects Assessment:

Exposure Assessment: This involves determining the extent to which the environment is exposed to the phthalate. It includes identifying the sources of release into the environment, such as industrial discharge and leaching from plastic products. frontiersin.orgnih.gov It also involves measuring or modeling the concentrations of the substance in various environmental compartments like water, soil, and sediment. frontiersin.orgmdpi.com

Effects Assessment (Hazard Identification): This stage characterizes the inherent potential of a phthalate to cause harm to ecological receptors (e.g., algae, invertebrates, fish). nih.gov This is often done through laboratory toxicity testing to determine endpoints such as survival, growth, and reproduction. nih.gov For phthalates, particular attention is given to their potential endocrine-disrupting effects. frontiersin.orgnih.gov

Risk Characterization: This final stage integrates the exposure and effects assessments to estimate the probability and magnitude of adverse ecological effects. frontiersin.org One common method is the use of a risk quotient (RQ), which is the ratio of the predicted or measured environmental concentration (PEC) to the predicted no-effect concentration (PNEC). nih.govmdpi.com An RQ value greater than one suggests a potential for ecological risk. mdpi.com Another approach is probabilistic risk assessment, which uses statistical distributions to characterize exposure and effects, providing a more comprehensive view of the potential risks. frontiersin.orgfrontiersin.orgmdpi.com

Application of Quantitative Structure-Activity Relationships (QSARs) in Environmental Hazard Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. ecetoc.orgiaea.org These models are a cost-effective and time-efficient alternative to extensive experimental testing, particularly for the large number of chemicals in commerce. researchgate.netnih.gov

For phthalate esters, QSARs can be used to predict a variety of endpoints relevant to environmental hazard assessment, including:

Toxicity to aquatic organisms: Predicting acute and chronic toxicity to fish, daphnids, and algae. researchgate.net

Biodegradability: Estimating the potential for the chemical to be broken down by microorganisms in the environment.

Bioaccumulation potential: Predicting the likelihood of the substance accumulating in the tissues of living organisms, often based on properties like the octanol-water partition coefficient (Kow). researchgate.net

Soil and sediment sorption: Estimating how strongly the chemical will bind to soil and sediment particles. researchgate.net

The development of a QSAR model involves establishing a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific property or activity. ecetoc.orgnih.gov These models are particularly useful in regulatory frameworks like the US Toxic Substances Control Act (TSCA) and the European Union's REACH regulation for screening and prioritizing chemicals for further testing and risk assessment. ecetoc.orgresearchgate.net

Read-Across Approaches for Assessing Environmental Behavior and Effects of Phthalate Analogues

Read-across is a data-gap filling technique used in risk assessment where information from a well-studied substance (the "analogue") is used to predict the properties of a structurally similar substance with limited data (the "target" chemical). nih.govcanada.ca This approach is based on the principle that structurally similar chemicals are likely to have similar physicochemical properties, environmental fate, and toxicological effects. canada.canih.gov

In the context of phthalate esters, read-across can be a valuable tool due to the large number of compounds in this class with varying alkyl chain lengths and structures. For a substance like this compound, data from other high molecular weight phthalates could be used to estimate its properties if specific experimental data are unavailable.

The process of read-across involves:

Identifying the target substance and the data gap.

Searching for and identifying potential analogue substances based on structural similarity. researchgate.net

Evaluating the quality of the available data for the analogue(s).

Justifying the use of the analogue(s) by demonstrating similarities in structure, reactivity, and metabolic pathways. nih.gov

"Reading across" the data from the analogue to the target substance to fill the data gap. canada.ca

This approach is used by regulatory agencies to assess the risks of data-poor chemicals and to group chemicals for collective assessment, thereby increasing the efficiency of the risk assessment process. nih.govnih.govepa.gov

Future Research Directions and Knowledge Gaps in Isooctyl Nonyl Phthalate Environmental Science

Development of Advanced Remediation Technologies for Environmental Contamination

The widespread use and subsequent environmental release of phthalate (B1215562) esters (PAEs) have led to contamination of soil and water systems. nih.gove3s-conferences.org Future research must prioritize the development of effective and sustainable remediation technologies to address contamination by compounds like isooctyl nonyl phthalate.

Enhanced Bioremediation Strategies

Bioremediation leverages microorganisms to degrade organic pollutants, breaking them down into less harmful substances. epa.gov Composting, in particular, has emerged as a promising and cost-effective bioremediation technology for soil contaminated with PAEs, with reported removal efficiencies ranging from 25% to 100%. nih.govresearchgate.net The process relies on diverse microbial communities that utilize phthalates as an energy source. nih.gove3s-conferences.org

Future research should focus on:

Identifying and isolating novel microbial strains with high phthalate-degrading capabilities. Genera such as Flavobacterium, Bacillus, Pseudomonas, and Rhodococcus have been identified as effective degraders. e3s-conferences.orgnih.gov

Optimizing composting conditions (e.g., aerobic vs. anaerobic) to maximize degradation rates. Aerobic composting has generally shown higher PAE removal efficiencies in shorter timeframes compared to anaerobic methods. nih.gov

Exploring bioaugmentation , which involves introducing specific pollutant-degrading microbes to a contaminated site to enhance the indigenous microbial population's effectiveness. researchgate.net

Investigating integrated approaches , such as combining bioremediation with electrokinetic processes, which can increase the bioavailability of phthalates sorbed to sediment particles, thereby enhancing their degradation. nih.gov

Innovative Physical-Chemical Treatment Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov AOPs have been shown to be highly effective in degrading PAEs, with removal efficiencies often reaching 100%. nih.govnih.gov

Key research directions include:

Comparative Efficacy Studies: Systematically comparing various AOPs—such as UV/H₂O₂, ozonation, Fenton, and sulfate (B86663) radical-based processes—to determine the most efficient and cost-effective methods for this compound. nih.govabzums.ac.irresearchgate.net Sulfate radicals (SO₄•−) are noted for having a higher oxidation potential than hydroxyl radicals, suggesting greater effectiveness. nih.gov

Byproduct Identification and Toxicity Assessment: A critical knowledge gap is the nature and toxicity of the intermediate degradation products formed during AOP treatment. nih.gov While AOPs can destroy the parent phthalate compound, the resulting intermediates, such as phthalic acid, benzoic acid ethyl ester, and various organic acids, must be evaluated for their own environmental risks. nih.gov

Process Optimization: Research is needed to optimize operational parameters like oxidant dosage, pH, and reaction time to maximize degradation efficiency while minimizing energy consumption and cost. researchgate.net

Hybrid Systems: Investigating combined AOPs (e.g., UV/O₃/H₂O₂) or AOPs integrated with other technologies could offer synergistic effects and more complete mineralization of the pollutant. researchgate.netresearchgate.net

Table 1: Comparison of Advanced Oxidation Processes (AOPs) for Phthalate Ester (PE) Degradation

| AOP Method | Typical Oxidant(s) | PE Degradation Efficiency | Key Research Focus |

|---|---|---|---|

| UV/H₂O₂ | Hydroxyl radicals (•OH) | 40.3% - 100% | Optimizing H₂O₂ concentration and UV wavelength. nih.govnih.gov |

| Ozonation-based | Ozone (O₃), •OH | High | Investigating catalytic ozonation and combination with H₂O₂ or UV. nih.govresearchgate.net |

| Fenton/Photo-Fenton | •OH from H₂O₂ + Fe²⁺/Fe³⁺ | High | Optimizing pH and iron catalyst dosage; managing iron sludge. nih.gov |

| Sulfate Radical-based | Sulfate radicals (SO₄•⁻) | High | Exploring activation methods for persulfate/peroxymonosulfate. nih.gov |

| Photocatalytic | •OH, O₂⁻• | High | Developing more efficient photocatalysts like TiO₂. nih.govresearchgate.net |

| Sonolysis | •OH from acoustic cavitation | Moderate to High | Investigating frequency effects and combination with other AOPs. nih.gov |

Understanding Complex Interactions and Mixture Effects in Environmental Systems

Humans and wildlife are constantly exposed to a complex mixture of chemicals, not just isolated compounds. nih.gov Therefore, a significant knowledge gap lies in understanding the combined effects of this compound with other prevalent environmental contaminants. The toxicological impact of a chemical mixture can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum). mdpi.com

Studies have shown that mixtures of different phthalates or phthalates with other endocrine-disrupting chemicals can lead to adverse reproductive and developmental effects that might not be predicted from single-substance studies. nih.govmdpi.com For instance, research on nonylphenol and di-n-butyl phthalate demonstrated that their combined effect on Sertoli cells in the testes was primarily driven by the nonylphenol, indicating complex interaction mechanisms. nih.gov Future research must address the "cocktail effect" by:

Conducting in vivo and in vitro studies on environmentally relevant mixtures containing this compound.

Investigating the combined impacts on various endpoints, including endocrine disruption, reproductive toxicity, and developmental abnormalities. nih.govmdpi.com

Elucidating the molecular mechanisms that underlie the synergistic or antagonistic interactions between co-existing pollutants.

Refinement of Environmental Transport and Fate Models Incorporating Dynamic Processes

Predicting the environmental journey and ultimate fate of this compound requires sophisticated modeling. Phthalates are not chemically bound to the polymer matrix and can leach, migrate, or evaporate from products into the air, water, soil, and dust. uml.eduresearchgate.net Their transport is governed by factors like water solubility, soil and sediment partitioning coefficients, and degradation rates. umd.edu

Current models often lack the complexity to fully capture the dynamic processes influencing phthalate distribution. Future research should aim to:

Develop more accurate data on the physical-chemical properties of this compound, including its partitioning behavior in different environmental compartments.

Incorporate dynamic variables into fate models, such as variable leaching rates from aging plastic products and the influence of environmental factors (e.g., temperature, UV radiation) on degradation.

Model the bioaccumulation potential within food chains, from microorganisms to higher trophic levels. uml.edu

Advances in Non-Targeted and Suspect Screening for Phthalate Metabolites in Environmental Matrices

To fully assess exposure and risk, it is crucial to identify not only the parent phthalate compound but also its various metabolites and transformation products, which can also be biologically active. nih.gov Advances in analytical chemistry, particularly high-resolution mass spectrometry (HRMS) coupled with liquid or gas chromatography (LC/GC-HRMS), have enabled powerful non-targeted and suspect screening approaches. nih.govmdpi.comjhu.edu

Suspect Screening uses a predefined list of potential compounds and their exact masses to search for them in a sample. au.dkchromatographyonline.com

Non-Targeted Screening aims to identify "unknown unknowns" by analyzing all detectable chemical features in a sample without any preconceived list. jhu.edu

Future research in this area should focus on:

Developing comprehensive spectral libraries for this compound and its predicted metabolites to improve identification confidence in screening studies. nih.gov

Applying these screening methods to a wide range of environmental matrices (water, soil, sediment, biota) and human samples to discover novel metabolites and degradation products. rsc.orgnih.gov

Using techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) to create multidimensional databases that can accelerate the identification of environmental contaminants. nih.govresearchgate.net

Table 2: Comparison of Advanced Screening Methodologies

| Feature | Suspect Screening | Non-Targeted Screening |

|---|---|---|

| Objective | Detect and identify known or suspected chemicals from a predefined list. chromatographyonline.com | Identify all detectable chemical features, including completely unknown compounds. jhu.edu |

| Primary Tool | High-Resolution Mass Spectrometry (HRMS) with a suspect list database. au.dk | HRMS with advanced data processing and spectral library matching. nih.gov |

| Advantage | More focused and often faster for confirming the presence of expected compounds. | Comprehensive; has the potential to discover novel contaminants and metabolites. jhu.edu |

| Challenge | Limited to the compounds included in the suspect list. | Data processing is complex; identification of unknowns can be difficult without reference standards. nih.gov |

Socio-Economic and Industrial Transitions to Phthalate Alternatives: Environmental Implications and Academic Assessment

Growing health and environmental concerns, coupled with regulations, are driving industries to replace certain phthalates with alternative plasticizers. acs.orggrandviewresearch.com This transition carries significant socio-economic and environmental implications that require careful academic assessment. oecd.orgcabidigitallibrary.org

A major concern is the potential for "regrettable substitution," where a hazardous chemical is replaced with an alternative that is later found to be similarly or even more harmful. acs.org Some alternative plasticizers, such as certain citrates, adipates, and phosphates, have been associated with their own set of health and environmental issues, including toxicity to aquatic organisms and limited biodegradability. uml.eduumd.eduacs.org

Future research must provide a comprehensive assessment of this industrial shift by:

Conducting life-cycle assessments of phthalate alternatives to evaluate their environmental footprint from production to disposal.

Performing thorough toxicological and ecotoxicological evaluations of new and emerging plasticizers before they are widely adopted. acs.org

Analyzing the socio-economic factors influencing the transition, including market trends, regulatory pressures, and the cost-effectiveness of alternatives. grandviewresearch.comnih.gov This includes understanding how exposure patterns may vary across different socioeconomic groups. nih.gov

Evaluating the environmental impact of "bio-based" plasticizers, which, despite their origin, may still pose risks related to persistence or toxicity. researchgate.net

Table 3: Common Phthalate Alternatives and Associated Research Needs

| Alternative Class | Examples | Known/Potential Issues | Future Assessment Needs |

|---|---|---|---|

| Adipates | DEHA (di(2-ethylhexyl) adipate) | Potential for aquatic toxicity. uml.edu | Long-term environmental fate and chronic toxicity studies. |

| Citrates | ATBC (acetyl tributyl citrate) | Reports of ovarian toxicity, endocrine disruption, and neurotoxicity. acs.org | Comprehensive endocrine disruption potential assessment. |

| Benzoates | - | Limited data, but some concerns for irritation. uml.edu | More extensive environmental monitoring and toxicological profiling. |

| Trimellitates | TOTM (tris(2-ethylhexyl) trimellitate) | Reports of cell toxicity, estrogenic activity, and hepatotoxicity. acs.org | Investigation into bioaccumulation and long-term ecosystem effects. |

| Terephthalates | DEHT (di(2-ethylhexyl) terephthalate) | Generally considered safer, but data is still emerging. acs.org | Continued monitoring for presence in environmental and human samples. |

| Cyclohexanoates | DINCH (diisononyl cyclohexane-1,2-dicarboxylate) | Reports of cytotoxicity, DNA damage, and metabolic toxicity. acs.org | Understanding of metabolic pathways and potential for long-range transport. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing isooctyl nonyl phthalate in laboratory settings?

- Synthesis : this compound is typically synthesized via esterification reactions between phthalic anhydride and branched alcohol precursors (e.g., isooctanol and nonanol). Reaction conditions (e.g., acid catalysis, temperature, and stoichiometry) must be optimized to minimize side products like monoesters .

- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are used to confirm ester bond formation and branching patterns. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures purity (>98%) . Physical properties (e.g., viscosity, density) should align with reference standards (CAS 111381-91-0) .

Q. How can researchers design experiments to assess the environmental persistence of this compound?

- Key Methods :

- Biodegradation assays : Use OECD 301/302 guidelines to measure aerobic/anaerobic degradation rates in soil/water matrices .